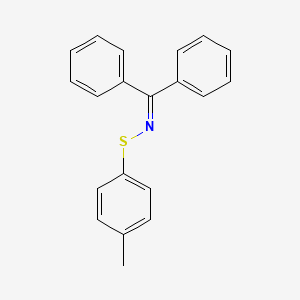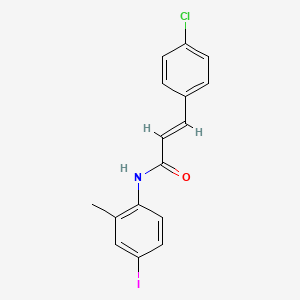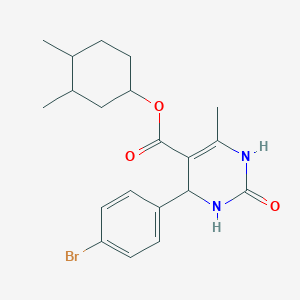
diphenylmethanone S-(4-methylphenyl)thioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethanone S-(4-methylphenyl)thioxime is a chemical compound with the molecular formula C20H17NS It is a thioxime derivative of diphenylmethanone, characterized by the presence of a thioxime group attached to the diphenylmethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylmethanone S-(4-methylphenyl)thioxime typically involves the reaction of diphenylmethanone with 4-methylphenylthiohydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethanone S-(4-methylphenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to other functional groups.
Substitution: The thioxime group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Diphenylmethanone S-(4-methylphenyl)thioxime has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioxime derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of diphenylmethanone S-(4-methylphenyl)thioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes, receptors, and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphenylmethanone S-(4-methylphenyl)thioxime include:
- Diphenylmethanone S-phenylthioxime
- Diphenylmethanone O-benzhydryloxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-methylphenyl)thioxime
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H17NS |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfanyl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NS/c1-16-12-14-19(15-13-16)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
DEWKMDXPQKLQCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)
![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)


![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


